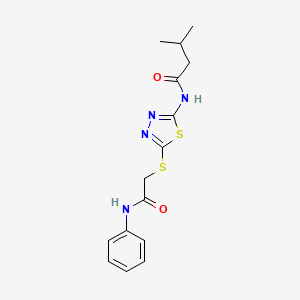![molecular formula C9H13ClF2N4O B2744285 2-chloro-N-{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-N-methylpropanamide CAS No. 2411256-42-1](/img/structure/B2744285.png)
2-chloro-N-{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-N-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-difluoroethylamine with a suitable chloro-substituted triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with N-methylpropanamide to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
2-chloro-N-{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-chloro-N-{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-chloro-N-{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-N-methylpropanamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
Flupyradifurone: A related compound with similar structural features, used as an insecticide.
2-Chloro-N-(2,2-difluoroethyl)-5-[(methylamino)methyl]benzene-1-sulfonamide: Another compound with a difluoroethyl group, used in various chemical applications.
Uniqueness
2-chloro-N-{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-N-methylpropanamide stands out due to its unique combination of a chloro group, difluoroethyl group, and triazole ring, which confer distinct reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
特性
IUPAC Name |
2-chloro-N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N4O/c1-6(10)9(17)15(2)4-8-13-5-14-16(8)3-7(11)12/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWIGLRRZGYMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=NC=NN1CC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid](/img/structure/B2744208.png)


![2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2744213.png)
![7-Chloro-2-(pyridin-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2744214.png)
![2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE](/img/structure/B2744215.png)
![2-(2'-Amino-6'-ethyl-3'-(methoxycarbonyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetic acid](/img/structure/B2744216.png)
![2-cyclopropyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2744221.png)
![N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2744222.png)
![1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2744223.png)
